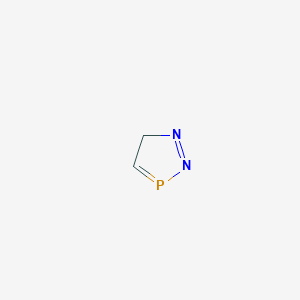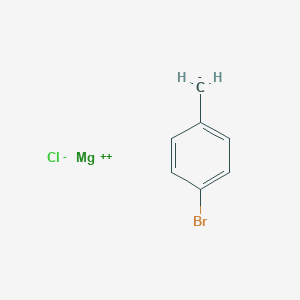![molecular formula C11H10N2O4 B14266843 2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide CAS No. 189336-99-0](/img/no-structure.png)
2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide is an organic compound with the molecular formula C11H10N2O4 It is characterized by the presence of a nitrophenyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide typically involves the condensation reaction between 2-nitrobenzaldehyde and 3-oxobutanamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide
- 2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid
Uniqueness
2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a butanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
| 189336-99-0 | |
Molekularformel |
C11H10N2O4 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
2-[(2-nitrophenyl)methylidene]-3-oxobutanamide |
InChI |
InChI=1S/C11H10N2O4/c1-7(14)9(11(12)15)6-8-4-2-3-5-10(8)13(16)17/h2-6H,1H3,(H2,12,15) |
InChI-Schlüssel |
YROACZFIVLKNPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea](/img/structure/B14266776.png)



